molecular formula C26H40N2O B1621834 5-Octyl-2-(4-(octyloxy)phenyl)pyrimidine CAS No. 57202-50-3

5-Octyl-2-(4-(octyloxy)phenyl)pyrimidine

Cat. No.: B1621834
CAS No.: 57202-50-3
M. Wt: 396.6 g/mol
InChI Key: YSLLSTYBZAIXMY-UHFFFAOYSA-N
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Description

5-Octyl-2-(4-(octyloxy)phenyl)pyrimidine is a chemical compound known for its unique structural properties and applications in various scientific fields. It is a member of the pyrimidine family, characterized by a pyrimidine ring substituted with octyl and octyloxyphenyl groups. This compound has a molecular formula of C26H40N2O and a molecular weight of 396.61 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Octyl-2-(4-(octyloxy)phenyl)pyrimidine typically involves the reaction of 4-(octyloxy)benzaldehyde with octylamine in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation and cyclization, to form the desired pyrimidine ring structure .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Octyl-2-(4-(octyloxy)phenyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including solvent choice, temperature, and reaction time, are tailored to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce new functional groups into the pyrimidine ring .

Scientific Research Applications

5-Octyl-2-(4-(octyloxy)phenyl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of liquid crystals and other advanced materials.

Mechanism of Action

The mechanism of action of 5-Octyl-2-(4-(octyloxy)phenyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and context .

Comparison with Similar Compounds

Similar Compounds

  • 5-Octyl-2-(4-propoxy-phenyl)pyrimidine
  • 5-Octyl-2-(4-butoxy-phenyl)pyrimidine
  • 5-Octyl-2-(4-hexyloxy-phenyl)pyrimidine

Uniqueness

Compared to these similar compounds, 5-Octyl-2-(4-(octyloxy)phenyl)pyrimidine stands out due to its specific octyloxy substitution, which imparts unique physical and chemical properties. These properties make it particularly suitable for applications in liquid crystal technology and other advanced materials .

Properties

IUPAC Name

2-(4-octoxyphenyl)-5-octylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H40N2O/c1-3-5-7-9-11-13-15-23-21-27-26(28-22-23)24-16-18-25(19-17-24)29-20-14-12-10-8-6-4-2/h16-19,21-22H,3-15,20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSLLSTYBZAIXMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20391381
Record name SBB059201
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57202-50-3
Record name SBB059201
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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